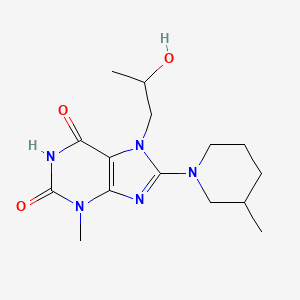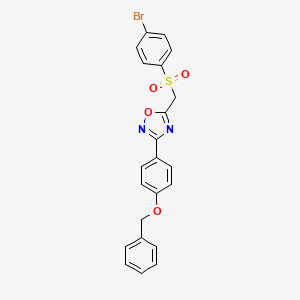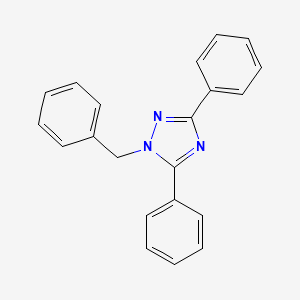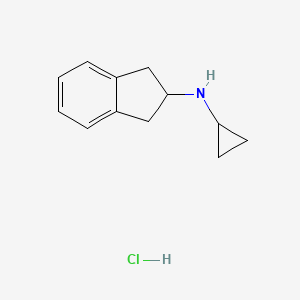
N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide” is a chemical compound. It is a derivative of boronic acid, which plays an important role in organic synthesis . The compound is related to 2-Chloro-4- (4,4,5,5-tetramethyl- [1,3,2]dioxaborolan-2-yl)-pyridine .
Molecular Structure Analysis
The molecular structure of this compound can be confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . The crystal structure can be determined by X-ray diffraction . The structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .科学的研究の応用
Anticancer Activity
Research on benzenesulfonamide derivatives has shown promising anticancer properties. For instance, novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives demonstrated cytotoxic activity against human cancer cell lines, indicating the potential of such compounds in cancer therapy (Żołnowska et al., 2016). These findings suggest that "N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide" could be explored for its anticancer potential, given the structural similarities.
Enzyme Inhibition
Benzenesulfonamides have been identified as potent inhibitors of various enzymes, including carbonic anhydrases. Compounds with the benzenesulfonamide moiety have shown inhibition of human carbonic anhydrase isoforms, which play critical roles in physiological processes such as respiration and the regulation of pH (Sethi et al., 2013). This implies that "this compound" could be investigated for its enzyme inhibitory activity, potentially contributing to medical research and drug development.
Synthetic Applications
Benzenesulfonamide derivatives are also important in synthetic chemistry, serving as intermediates in the formation of more complex molecules. The presence of the benzenesulfonamide group can facilitate various chemical reactions, including metalation, which is crucial for constructing heterocyclic compounds and other pharmacologically active molecules (Familoni, 2002). Therefore, "this compound" might have applications in synthetic organic chemistry, particularly in the synthesis of novel compounds with therapeutic potential.
作用機序
Target of Action
The primary target of N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide is the 5-lipoxygenase-activating protein (FLAP), which is widely distributed within the central nervous system . FLAP’s function is to regulate the activation of the 5-lipoxygenase enzyme .
Mode of Action
The This compound interacts with its target, FLAP, by binding to it and regulating its activation. This interaction results in changes in the activity of the 5-lipoxygenase enzyme .
Biochemical Pathways
The action of This compound affects the lipoxygenase pathway. The downstream effects of this interaction include the regulation of the synthesis of leukotrienes, which are lipid mediators involved in inflammatory responses .
Result of Action
The molecular and cellular effects of This compound ’s action include the regulation of the 5-lipoxygenase enzyme and the subsequent modulation of leukotriene synthesis. This can lead to changes in inflammatory responses .
特性
IUPAC Name |
N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BClNO4S/c1-17(2)18(3,4)25-19(24-17)13-10-11-15(20)16(12-13)21-26(22,23)14-8-6-5-7-9-14/h5-12,21H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJYFCBYMMVHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
methanone](/img/structure/B2715366.png)
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2715368.png)
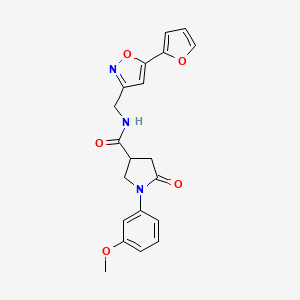
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2715370.png)

![7-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2715373.png)
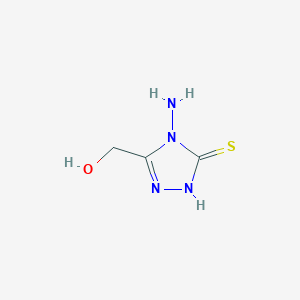
![7-methyl-3-(2-methylindoline-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2715378.png)
